molecular formula C13H12N2O B14452271 1,4-Dimethyl-2,5-dihydro-3H-pyrido[4,3-b]indol-3-one CAS No. 75074-79-2

1,4-Dimethyl-2,5-dihydro-3H-pyrido[4,3-b]indol-3-one

Cat. No.: B14452271
CAS No.: 75074-79-2
M. Wt: 212.25 g/mol
InChI Key: ZOBSFMRRUKDJSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dimethyl-2,5-dihydro-3H-pyrido[4,3-b]indol-3-one is a heterocyclic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-2,5-dihydro-3H-pyrido[4,3-b]indol-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of p-toluenesulfonic acid in toluene, which facilitates the cyclization process . The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability of the production process. Additionally, the purification of the compound through crystallization or chromatography is essential to obtain a product of high purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-2,5-dihydro-3H-pyrido[4,3-b]indol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized indole derivatives.

Scientific Research Applications

1,4-Dimethyl-2,5-dihydro-3H-pyrido[4,3-b]indol-3-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active indoles.

    Medicine: Research has explored its potential as an anticancer agent, antiviral agent, and in other therapeutic areas.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-2,5-dihydro-3H-pyrido[4,3-b]indol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dimethyl-2,5-dihydro-3H-pyrido[4,3-b]indol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

75074-79-2

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

1,4-dimethyl-2,5-dihydropyrido[4,3-b]indol-3-one

InChI

InChI=1S/C13H12N2O/c1-7-12-11(8(2)14-13(7)16)9-5-3-4-6-10(9)15-12/h3-6,15H,1-2H3,(H,14,16)

InChI Key

ZOBSFMRRUKDJSV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(NC1=O)C)C3=CC=CC=C3N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.